molecular formula C20H22BrN3O6 B4013347 1-(3-bromo-4-methoxybenzyl)-4-isonicotinoylpiperazine oxalate

1-(3-bromo-4-methoxybenzyl)-4-isonicotinoylpiperazine oxalate

Cat. No. B4013347
M. Wt: 480.3 g/mol
InChI Key: RWLOMXQCPSRIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methoxybenzyl)-4-isonicotinoylpiperazine oxalate is a chemical compound that has been extensively studied by researchers due to its potential therapeutic applications. This compound has been found to have promising pharmacological properties, making it a subject of interest in the field of drug development.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-isonicotinoylpiperazine oxalate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which are involved in the inflammatory response and tumor growth.
Biochemical and physiological effects:
1-(3-bromo-4-methoxybenzyl)-4-isonicotinoylpiperazine oxalate has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve immune function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-bromo-4-methoxybenzyl)-4-isonicotinoylpiperazine oxalate in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully explore its potential uses.

Future Directions

There are several future directions for the study of 1-(3-bromo-4-methoxybenzyl)-4-isonicotinoylpiperazine oxalate. One potential direction is to further explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to investigate its potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective therapeutic applications.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-isonicotinoylpiperazine oxalate has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, and antifungal properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2.C2H2O4/c1-24-17-3-2-14(12-16(17)19)13-21-8-10-22(11-9-21)18(23)15-4-6-20-7-5-15;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLOMXQCPSRIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=NC=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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